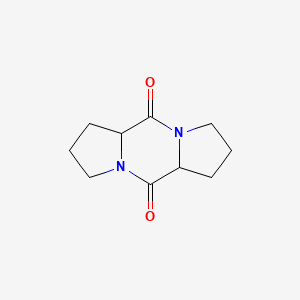Cyclo(Pro-Pro)
CAS No.:
Cat. No.: VC1575380
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione |
| Standard InChI | InChI=1S/C10H14N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h7-8H,1-6H2 |
| Standard InChI Key | BKASXWPLSXFART-UHFFFAOYSA-N |
| SMILES | C1CC2C(=O)N3CCCC3C(=O)N2C1 |
| Canonical SMILES | C1CC2C(=O)N3CCCC3C(=O)N2C1 |
Introduction
Chemical Structure and Properties
Cyclo(Pro-Pro), with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol, is characterized by its cyclic structure consisting of two proline residues joined through peptide bonds to form a diketopiperazine ring . The compound is also known by several synonyms including octahydro-5H,10H-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione and 1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione, with a CAS number of 6708-06-1 .
Physical and Chemical Characteristics
The physical and chemical properties of Cyclo(Pro-Pro) contribute to its stability and biological activity:
The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors affects its interaction with other molecules and biological systems. Its relatively small polar surface area (40.62 Ų) suggests potential for cell membrane permeability, which is relevant for its biological activities .
Structural Configuration
Conformational Analysis and Spectroscopic Studies
The conformational properties of Cyclo(Pro-Pro) have been investigated using advanced spectroscopic methods, providing insights into its three-dimensional structure and molecular dynamics.
NMR and Raman Optical Activity Studies
Nuclear magnetic resonance (NMR) and Raman optical activity (ROA) spectroscopy have been employed to monitor the conformation of Cyclo(L-Pro-L-Pro). Studies have documented interesting aspects of the molecular structure through these complementary techniques. The NMR spin-spin coupling constants have been found particularly suitable for estimating conformational ratios, while ROA intensities provide additional information about absolute configuration .
Research has shown that the experimental results and calculated relative conformer energies suggest an equilibrium of three conformations takes place in solution at room temperature, with a prevalence (approximately 80%) of the conformation present in the crystalline state . This information is valuable for understanding the structure-activity relationships of this cyclic dipeptide.
Ab Initio Computational Studies
Quantum mechanical calculations have been applied to simulate the NMR and ROA spectra of Cyclo(Pro-Pro). These ab initio studies have resulted in calculated chemical shifts, hydrogen-hydrogen spin-spin coupling constants, and ROA intensities that agree well with experimental values . The relationship between NMR chemical shifts and molecular structure can be affected by solvent effects, highlighting the importance of considering environmental factors when analyzing spectroscopic data.
Natural Occurrence and Biosynthesis
Sources in Nature
Cyclo(Pro-Pro) has been identified in various natural sources. It has been reported in:
-
The fungus Aspergillus fumigatus
-
The bacterium Streptomyces xiamenensis
As a diketopiperazine, it belongs to a class of compounds that are frequently produced by microorganisms and can be found in fermented foods and beverages. The presence of Cyclo(Pro-Pro) in coffee is particularly notable, as it may contribute to the complex flavor profile of this widely consumed beverage .
Biosynthetic Pathways
The biosynthesis of Cyclo(Pro-Pro) in microorganisms typically occurs through two main pathways:
-
Non-ribosomal peptide synthetases (NRPS) that assemble and cyclize amino acids independent of mRNA
-
Cyclization of dipeptides that were initially formed through ribosomal protein synthesis
Both pathways lead to the formation of the diketopiperazine ring structure characteristic of Cyclo(Pro-Pro).
Analytical Methods for Identification and Quantification
Several analytical techniques are employed for the identification and quantification of Cyclo(Pro-Pro) in various matrices.
Chromatographic and Spectroscopic Techniques
Common analytical methods include:
-
High-Performance Liquid Chromatography (HPLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
These techniques allow for the accurate identification and quantification of Cyclo(Pro-Pro) in complex mixtures, facilitating research on its occurrence, metabolism, and biological effects.
Structural Elucidation
The structural elucidation of Cyclo(Pro-Pro) typically involves complementary techniques:
-
NMR spectroscopy for determining the chemical environment of atomic nuclei
-
Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
-
Infrared spectroscopy for identifying functional groups
-
X-ray crystallography for definitive three-dimensional structure determination
Applications and Research Implications
Medicinal Chemistry and Drug Development
The unique structural features of Cyclo(Pro-Pro) make it relevant for medicinal chemistry applications:
-
As a scaffold for the design of peptide-based drugs
-
As a template for the development of conformationally constrained peptidomimetics
-
For improving the stability and bioavailability of peptide therapeutics
Food Chemistry
The presence of Cyclo(Pro-Pro) in coffee and potentially other fermented foods suggests its relevance in food chemistry:
-
As a flavor component or precursor
-
As a biomarker for fermentation processes
-
For its potential antioxidant properties in food systems
Comparative Analysis with Related Cyclic Dipeptides
While maintaining focus on Cyclo(Pro-Pro), it is instructive to briefly contextualize it within the broader class of proline-containing cyclic dipeptides.
Structural Comparison
The following table compares basic structural characteristics of Cyclo(Pro-Pro) with some related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structure Description |
|---|---|---|---|
| Cyclo(Pro-Pro) | C₁₀H₁₄N₂O₂ | 194.23 | Two proline residues forming a diketopiperazine ring |
| Cyclo(Pro-Val) | C₁₀H₁₆N₂O₂ | 196.25 | Proline and valine residues forming a diketopiperazine ring |
| Cyclo(His-Pro) | C₁₁H₁₄N₄O₂ | - | Histidine and proline residues forming a diketopiperazine ring |
Future Research Directions
Several promising areas for future research on Cyclo(Pro-Pro) include:
-
Comprehensive evaluation of its biological activities, particularly antimicrobial, antioxidant, and enzyme inhibitory effects
-
Investigation of its potential role in cell signaling and molecular recognition
-
Exploration of its applications in drug delivery systems, taking advantage of its stable structure
-
Further characterization of its occurrence in natural sources and its potential ecological roles
-
Development of efficient synthetic methods for the preparation of Cyclo(Pro-Pro) derivatives with enhanced biological activities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume